molecular formula C8H15NO B3168090 N-(oxolan-3-ylmethyl)cyclopropanamine CAS No. 926239-80-7

N-(oxolan-3-ylmethyl)cyclopropanamine

Cat. No. B3168090
CAS RN: 926239-80-7
M. Wt: 141.21 g/mol
InChI Key: XTBAPHZUOIOBDQ-UHFFFAOYSA-N
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Description

“N-(oxolan-3-ylmethyl)cyclopropanamine” is a chemical compound with the CAS Number: 926239-80-7 . It has a molecular weight of 141.21 and its IUPAC name is N-cyclopropyl-N-(tetrahydro-3-furanylmethyl)amine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “N-(oxolan-3-ylmethyl)cyclopropanamine” is 1S/C8H15NO/c1-2-8(1)9-5-7-3-4-10-6-7/h7-9H,1-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(oxolan-3-ylmethyl)cyclopropanamine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Cyclopropanamine Compounds in Disease Treatment

Cyclopropanamine compounds, such as N-(oxolan-3-ylmethyl)cyclopropanamine, have been studied for their role in the treatment of various diseases. A key focus is on their inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation and demethylation of histones, which in turn affects gene expression. This inhibition has potential applications in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Radical Ring Opening Under Aerobic Conditions

The behavior of N-cyclopropyl-N-phenylamine, a compound related to N-(oxolan-3-ylmethyl)cyclopropanamine, has been observed to undergo radical ring opening under aerobic conditions, forming N-(1,2-dioxolan-3-yl)-N-phenylamine. This reaction is accelerated by single-electron oxidizing agents, providing insights into the reactivity and potential applications of these compounds in synthetic chemistry (K. Wimalasena, H. Wickman, M. Mahindaratne, 2001).

Enzymatic Chemistry of Cyclopropane and Related Compounds

The enzymatic chemistry of cyclopropane, epoxide, and aziridine groups, which are structural elements in various natural products, has been a topic of interest. These groups are found in compounds with significant pharmacological activities, such as antibiotics and antitumor agents. Understanding the biosynthesis and mechanisms of action of these groups, including cyclopropane rings found in cyclopropanamine compounds, is crucial for their application in drug design and mechanistic studies of enzyme catalysis (C. Thibodeaux, Wei‐chen Chang, Hung‐wen Liu, 2012).

Synthesis and Applications of Cyclopropylamines

The synthesis of functionalized cyclopropylamines, including those related to N-(oxolan-3-ylmethyl)cyclopropanamine, is of great interest due to their utility as building blocks in various biologically active compounds. Research in this area focuses on novel synthetic approaches and the potential applications of these compounds in medicinal chemistry and other fields (Bin Cao, Dong Xiao, Madeleine M. Joullié, 1999).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-(oxolan-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(1)9-5-7-3-4-10-6-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBAPHZUOIOBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-3-ylmethyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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